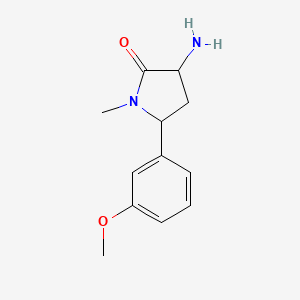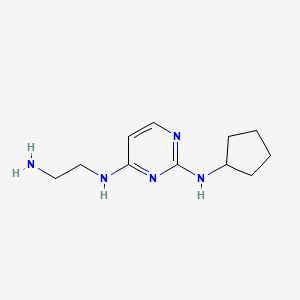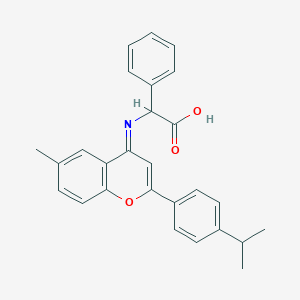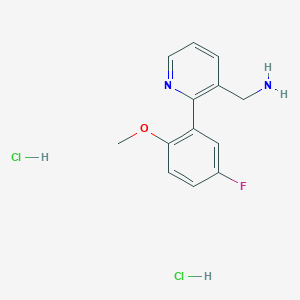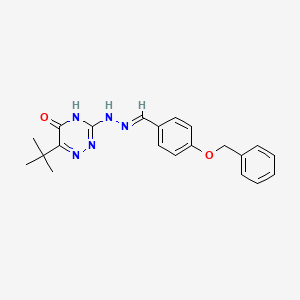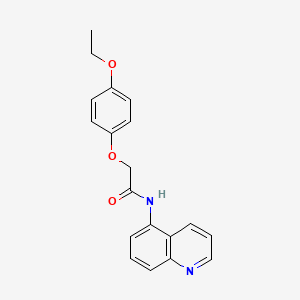
2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a quinoline ring and an ethoxyphenoxy group, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The ethoxyphenoxy group can be synthesized by reacting 4-ethoxyphenol with an appropriate halogenated compound under basic conditions.
Quinoline Derivative Preparation: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the ethoxyphenoxy intermediate with the quinoline derivative using an acylation reaction to form the acetamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ethoxyphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted ethoxyphenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methoxyphenoxy)-N-(quinolin-5-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-chlorophenoxy)-N-(quinolin-5-yl)acetamide: Contains a chlorophenoxy group instead of an ethoxy group.
Uniqueness
2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide is unique due to its specific ethoxyphenoxy and quinoline moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(4-ethoxyphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-14-8-10-15(11-9-14)24-13-19(22)21-18-7-3-6-17-16(18)5-4-12-20-17/h3-12H,2,13H2,1H3,(H,21,22) |
Clé InChI |
SYCACBDUUBINAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)
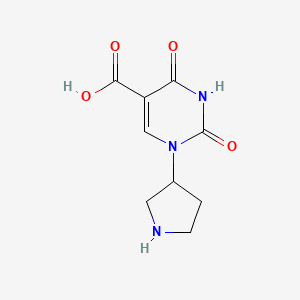
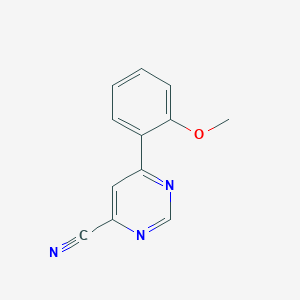
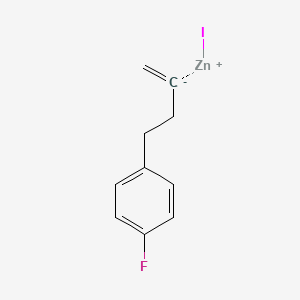
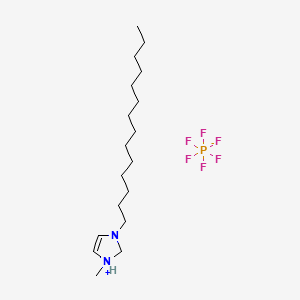
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
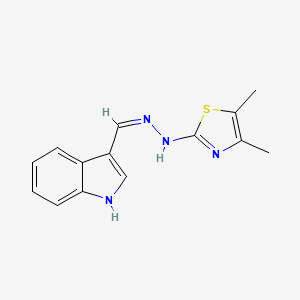
![tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B14878768.png)
